1-(2-(diethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-1H-pyrrol-2(5H)-one
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Description
1-(2-(diethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-4-(7-methoxybenzofuran-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H26N2O6 and its molecular weight is 438.48. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Potential Bioactivity
Synthesis of Potentially Bioactive Compounds : A study outlined the synthesis of compounds derived from 5-acetyl-6-hydroxy-4-methoxybenzo[b]furan, including derivatives that could have bioactive potential. These synthetic pathways involve reactions with 2-diethylaminoethylchloride and various aromatic aldehydes, leading to the formation of chalcones, pyrazoline derivatives, N-acetylpyrazoline derivatives, and other heterocyclic compounds (Abdel Hafez, Ahmed, & Haggag, 2001).
Chelating Properties and Antimicrobial Activity : Research into the chelating properties of furan ring-containing organic ligands has shown that these compounds can form complexes with transition metals and exhibit different degrees of antimicrobial activity against human pathogenic bacteria. This study opens avenues for the application of such compounds in medicinal chemistry and infection control (Patel, 2020).
Antiprotozoal and Anti-inflammatory Properties : Novel furanyl derivatives from the red seaweed Gracilaria opuntia demonstrated significant anti-inflammatory and antioxidative effects in various in vitro models. These compounds showed potential as non-steroidal anti-inflammatory drugs (NSAIDs) alternatives with safer profiles, indicating their relevance in developing new therapeutic agents for inflammation and oxidative stress-related conditions (Makkar & Chakraborty, 2018).
Synthesis of Heterocycles for Electronic Applications : Ladder-type heteroacenes containing pyrrole or furan rings have been synthesized for applications in electronic devices. These compounds, such as indolo[3,2-b]carbazoles and dibenzo[d,d']benzo[1,2-b:4,5-b']difurans, exhibit lower HOMO energy levels and larger band gaps compared to traditional acenes, suggesting their utility in developing organic electronics and photonics (Kawaguchi, Nakano, & Nozaki, 2007).
Anticancer and Antiangiogenic Activities : The design and synthesis of 3-arylaminobenzofuran derivatives have shown significant in vitro and in vivo anticancer and antiangiogenic activities, targeting the colchicine site on tubulin. These compounds bind to tubulin, induce apoptosis, and disrupt vascular endothelial cells, highlighting their potential as therapeutic agents in cancer treatment (Romagnoli et al., 2015).
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-2-(furan-2-yl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-4-25(5-2)11-12-26-20(16-10-7-13-31-16)19(22(28)24(26)29)21(27)18-14-15-8-6-9-17(30-3)23(15)32-18/h6-10,13-14,20,28H,4-5,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUHQLORIBJJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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